![molecular formula C6H4I2O2 B3049123 1,3-Benzenediol, 4,6-diiodo- CAS No. 19514-91-1](/img/structure/B3049123.png)
1,3-Benzenediol, 4,6-diiodo-
Overview
Description
1,3-Benzenediol, 4,6-diiodo-, also known as 4,6-Diiodo-1,3-benzenediol, is a chemical compound with the molecular formula C6H4I2O2 . It is a derivative of resorcinol, where two of the hydrogen atoms in the aromatic ring are replaced by iodine atoms .
Molecular Structure Analysis
The molecular structure of 1,3-Benzenediol, 4,6-diiodo- consists of a benzene ring with two hydroxyl groups (-OH) and two iodine atoms attached to it . The hydroxyl groups are located at the 1 and 3 positions of the benzene ring, while the iodine atoms are at the 4 and 6 positions .Scientific Research Applications
Photography and Ink Production : 1,3-Benzenediol, 4,6-diiodo- (pyrocatechol) is utilized in the preparation of dyes, inks, and medicines, as well as in photography, particularly in specialty inks and for oxygen removal in various applications (Andersen & Carisen, 1988).
Food Storage and Preservation : This compound has been used in food preservation, showing effectiveness in extending the storage life of shrimps, mushrooms, pears, potatoes, and apples. It also inhibits microbial growth, making it valuable in the food industry (Zheng Yong-hua, 2005).
Molecular Complexation and Chemistry : In the field of molecular chemistry, 1,3-Benzenediol, 4,6-diiodo- is involved in complexation reactions. These reactions are crucial for understanding molecular structures and interactions, particularly in creating hydrogen-bonded heterodimers and heterotetramers (González-González et al., 2014).
Anaerobic Metabolism Research : The anaerobic metabolism of 1,3-Benzenediol, 4,6-diiodo- has been studied in various bacteria, contributing significantly to our understanding of microbial metabolic pathways and their environmental implications (Kluge, Tschech, & Fuchs, 1990).
Skin Lightening Research : In cosmetic science, derivatives of 1,3-Benzenediol, 4,6-diiodo- have been researched for their skin lightening properties. This research focuses on finding safe and effective alternatives to existing skin lightening agents (Vielhaber et al., 2007).
Polymer Synthesis : This compound is also significant in the synthesis of high-performance polymers, such as Poly(p-phenylenebenzobisoxazole), where it serves as a precursor. These polymers have a range of applications, including in materials science and engineering (Zhang Chun, 2003).
Molecular Electronics : Research on 1,3-Benzenediol, 4,6-diiodo- extends to molecular electronics, where it is used in the study of molecular junctions and the interplay of electrical and mechanical properties at the molecular level (Bruot, Hihath, & Tao, 2011).
Epoxy Resin Formulation : It plays a role in the development of flame-retardant epoxy resins for electronics, enhancing fire safety and performance (Wang & Shieh, 1998).
Mechanism of Action
While the specific mechanism of action for 1,3-Benzenediol, 4,6-diiodo- is not available, resorcinol, a related compound, is known to exert a keratolytic activity . It works by helping to remove hard, scaly, or roughened skin . Resorcinol is used as an antiseptic and disinfectant in topical pharmaceutical products in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .
properties
IUPAC Name |
4,6-diiodobenzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHVWMSAUIZKKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)I)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941274 | |
Record name | 4,6-Diiodobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediol, 4,6-diiodo- | |
CAS RN |
19514-91-1 | |
Record name | 1,3-Benzenediol, 4,6-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019514911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Diiodobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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